molecular formula C16H11FN2 B12929277 4-(2-Fluorostyryl)cinnoline CAS No. 5387-92-8

4-(2-Fluorostyryl)cinnoline

Cat. No.: B12929277
CAS No.: 5387-92-8
M. Wt: 250.27 g/mol
InChI Key: YJVHQZFTKLOCMF-MDZDMXLPSA-N
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Description

4-(2-Fluorostyryl)cinnoline is an organic compound belonging to the class of cinnoline derivatives. Cinnoline is a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2. The compound this compound is characterized by the presence of a fluorostyryl group attached to the cinnoline core.

Preparation Methods

The synthesis of 4-(2-Fluorostyryl)cinnoline typically involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine. The reaction is carried out in a solvent like dioxane at elevated temperatures (around 100°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(2-Fluorostyryl)cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the styryl group can be substituted with other functional groups using appropriate reagents and conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Fluorostyryl)cinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain cinnoline derivatives have been found to inhibit human neutrophil elastase, a serine protease involved in inflammatory processes. The compound acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s binding pocket.

Comparison with Similar Compounds

4-(2-Fluorostyryl)cinnoline can be compared with other cinnoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

5387-92-8

Molecular Formula

C16H11FN2

Molecular Weight

250.27 g/mol

IUPAC Name

4-[(E)-2-(2-fluorophenyl)ethenyl]cinnoline

InChI

InChI=1S/C16H11FN2/c17-15-7-3-1-5-12(15)9-10-13-11-18-19-16-8-4-2-6-14(13)16/h1-11H/b10-9+

InChI Key

YJVHQZFTKLOCMF-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CN=NC3=CC=CC=C32)F

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CN=NC3=CC=CC=C32)F

Origin of Product

United States

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